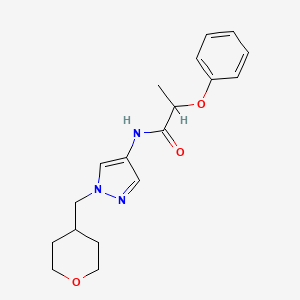
2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is known for its intriguing properties and versatility in scientific research.
准备方法
The synthesis of 2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with adjustments to accommodate the scale and ensure cost-effectiveness and safety.
化学反应分析
2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials with specific properties for industrial applications.
作用机制
The mechanism of action of 2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide can be compared with other similar compounds, such as:
- 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- 2-phenoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- 2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
These compounds share structural similarities but may exhibit different properties and applications, highlighting the uniqueness of this compound.
生物活性
2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The chemical structure of this compound features a phenoxy group, a tetrahydropyran moiety, and a pyrazole core. Its molecular formula is C17H24N2O3, and it has a molecular weight of 300.39 g/mol. The compound is synthesized through multi-step organic reactions involving various reagents and conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at low concentrations, indicating potent antimicrobial properties.
Anticancer Activity
The compound has been evaluated for its anticancer potential in several studies. It was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were reported to be in the micromolar range, demonstrating its potential as an anticancer agent. Mechanistic studies revealed that the compound may act by inhibiting specific signaling pathways involved in cell proliferation and survival .
The mechanism of action for this compound involves interaction with cellular targets such as enzymes or receptors that regulate critical biological processes. It is hypothesized that the compound may modulate the activity of kinases involved in cell signaling pathways, leading to altered cell cycle progression and increased apoptosis in cancer cells .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli with an MIC of 8 µg/mL | Suggests potential use as an antibacterial agent |
| Study B | Induced apoptosis in MCF7 breast cancer cells with an IC50 of 15 µM | Indicates potential for development as an anticancer drug |
| Study C | Inhibited proliferation of HT29 colon cancer cells via ERK pathway modulation | Supports further investigation into its therapeutic applications |
Comparative Analysis
When compared to similar compounds with pyrazole or tetrahydropyran structures, this compound shows unique biological profiles. For instance, compounds with additional halogen substitutions often demonstrate enhanced potency against specific cancer types due to increased lipophilicity and receptor binding affinity .
属性
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14(24-17-5-3-2-4-6-17)18(22)20-16-11-19-21(13-16)12-15-7-9-23-10-8-15/h2-6,11,13-15H,7-10,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTFKZGWXGYOPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














